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Introduction
Natamycin (E235), a polyene macrolide antifungal agent produced by Streptomyces natalensis,

is widely utilized as a natural preservative in the food industry and in clinical settings for the

treatment of fungal infections.[1] Its efficacy stems from its ability to specifically bind to

ergosterol, a primary sterol component of fungal cell membranes. This interaction disrupts

membrane integrity and function, ultimately leading to fungal cell death.[2][3][4] Unlike some

other polyene antifungals, natamycin's primary mechanism is not through the formation of

pores in the cell membrane but rather by inhibiting amino acid and glucose transport, leading to

a loss of nutrient transport.[2] This application note provides detailed protocols for key in vitro

assays to evaluate the efficacy of natamycin against various fungal species, along with a

summary of reported quantitative data.

Mechanism of Action
Natamycin exerts its antifungal effect by binding to ergosterol within the fungal cell membrane.

This binding is specific and reversible, and it disrupts the normal function of membrane proteins

involved in nutrient transport.[1][2] This disruption leads to the inhibition of fungal growth. The

specificity for ergosterol contributes to natamycin's selective toxicity towards fungi, as

mammalian cells contain cholesterol instead of ergosterol in their membranes.[1]

Natamycin (E235) - Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1663354?utm_src=pdf-interest
https://www.benchchem.com/product/b1663354?utm_src=pdf-body
https://innovotech.ca/microbial-contract-research/minimum-biofilm-eradication-concentration-mbec-assay-method-astm-e2799/
https://www.ingentaconnect.com/content/tandf/gbif/2025/00000041/00000006/art00003;jsessionid=2n7rjoficcbkk.x-ic-live-02
https://pmc.ncbi.nlm.nih.gov/articles/PMC8305162/
https://journals.asm.org/doi/10.1128/aac.42.5.1207
https://www.ingentaconnect.com/content/tandf/gbif/2025/00000041/00000006/art00003;jsessionid=2n7rjoficcbkk.x-ic-live-02
https://innovotech.ca/microbial-contract-research/minimum-biofilm-eradication-concentration-mbec-assay-method-astm-e2799/
https://www.ingentaconnect.com/content/tandf/gbif/2025/00000041/00000006/art00003;jsessionid=2n7rjoficcbkk.x-ic-live-02
https://innovotech.ca/microbial-contract-research/minimum-biofilm-eradication-concentration-mbec-assay-method-astm-e2799/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Cell Membrane

Ergosterol Binding

Amino Acid &
Glucose Transporters

Inhibition of
Nutrient Transport

Natamycin (E235)

targets

Fungal Growth
Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of Natamycin.

Key In Vitro Efficacy Assays
Several in vitro assays are crucial for determining the antifungal efficacy of natamycin. These

include:

Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an

antifungal agent that prevents the visible growth of a microorganism.

Time-Kill Curve Assay: Evaluates the rate at which an antifungal agent kills a microorganism

over time.

Biofilm Eradication Assay: Assesses the ability of an antifungal agent to eliminate

established microbial biofilms.

I. Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method, as standardized by the Clinical and Laboratory Standards

Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard

for determining the MIC of antifungal agents.
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Caption: Workflow for MIC determination.

Protocol: Broth Microdilution MIC Assay for Yeasts
(adapted from CLSI M27)
1. Materials:

Natamycin (E235) powder

Dimethyl sulfoxide (DMSO)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates

Fungal isolate (e.g., Candida albicans)

Sabouraud Dextrose Agar (SDA) plates

Sterile saline (0.85%)

Spectrophotometer

0.5 McFarland turbidity standard
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Pipettes and sterile tips

Incubator (35°C)

2. Procedure:

Stock Solution Preparation: Prepare a stock solution of natamycin in DMSO. For example,

dissolve 16 mg of natamycin in 1 mL of DMSO to get a 16,000 µg/mL stock.

Inoculum Preparation:

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

Select several colonies and suspend them in sterile saline.

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately

1-5 x 10^6 CFU/mL).

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum

concentration of 1-5 x 10^3 CFU/mL.

Plate Preparation:

Prepare serial twofold dilutions of the natamycin stock solution in RPMI-1640 medium in a

separate 96-well plate or in tubes. The final concentrations should typically range from

0.03 to 16 µg/mL.

Dispense 100 µL of each natamycin dilution into the wells of the test microtiter plate.

Add 100 µL of the prepared fungal inoculum to each well.

Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a

sterility control well (200 µL of sterile medium).

Incubation: Incubate the plate at 35°C for 24-48 hours.

Reading the MIC: The MIC is the lowest concentration of natamycin at which there is a

significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to
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the growth control, as determined visually or with a spectrophotometer.

Protocol: Broth Microdilution MIC Assay for Filamentous
Fungi (adapted from CLSI M38)
The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being

the preparation of the inoculum.

Inoculum Preparation:

Grow the mold on potato dextrose agar (PDA) at 35°C for 7 days to encourage

sporulation.

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and

gently scraping the surface.

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5

minutes.

Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to an

optical density that corresponds to a desired conidial concentration (typically 0.4 x 10^4 to

5 x 10^4 CFU/mL in the final well).

The subsequent steps of plate preparation, incubation (typically 48-72 hours), and reading are

similar to the yeast protocol.

Summary of Natamycin MIC Data
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Fungal
Species

Natamycin MIC
Range (µg/mL)

MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Aspergillus

flavus
1 - >64 16 - 32 32 - 64 [5][6]

Aspergillus

fumigatus
1 - 8 4 4 [2]

Aspergillus niger 1 - 8 - - [2]

Candida albicans

100% inhibition

at 5%

concentration

- - [7][8]

Fusarium spp. 2 - 8 4 4 - 8 [5][9]

Penicillium

chrysogenum
- - -

Data not readily

available

Saccharomyces

cerevisiae
- - -

Data not readily

available

Foodborne

Molds

(Penicillium

expansum)

Complete

inhibition at 2-16
- - [10]

Foodborne

Molds

(Aspergillus

parasiticus)

>7.5 - - [10]

II. Time-Kill Curve Assay
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent

over time.

Experimental Workflow: Time-Kill Assay
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Caption: Workflow for time-kill curve analysis.

Protocol: Time-Kill Curve Assay
1. Materials:

Same materials as for the MIC assay.

Sterile tubes or flasks for incubation.

Shaking incubator.

Sterile diluent (e.g., saline or PBS).

Agar plates (e.g., SDA or PDA).

2. Procedure:

Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a final

concentration of approximately 1-5 x 10^5 CFU/mL.

Assay Setup:

Prepare tubes or flasks containing RPMI-1640 medium with desired concentrations of

natamycin (e.g., 1x, 2x, 4x, and 8x the MIC).

Include a growth control tube without natamycin.
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Inoculate each tube with the prepared fungal suspension.

Incubation and Sampling:

Incubate the tubes at 35°C with constant agitation.

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from

each tube.

Quantification:

Perform serial tenfold dilutions of each aliquot in sterile diluent.

Plate a known volume of each dilution onto agar plates.

Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

Data Analysis:

Calculate the CFU/mL for each time point and concentration.

Plot the log10 CFU/mL versus time for each natamycin concentration and the growth

control.

A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal

activity.

Summary of Natamycin Time-Kill Data
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Fungal
Species

Natamycin
Concentration

Time (hours)
Log₁₀
Reduction in
CFU/mL

Reference(s)

Aspergillus

fumigatus

Liposomal

Amphotericin B

(comparator)

- Fungicidal [11]

Candida albicans 5% suspension 7 days
All cultures

negative
[8]

Note: Specific time-kill kinetic data for natamycin is limited in publicly available literature. The

provided data indicates a fungicidal effect but lacks detailed time-course information.

III. Biofilm Eradication Assay (MBEC)
The Minimum Biofilm Eradication Concentration (MBEC) assay is used to determine the lowest

concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Experimental Workflow: MBEC Assay
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Caption: Workflow for MBEC determination.

Protocol: Minimum Biofilm Eradication Concentration
(MBEC) Assay
1. Materials:

Same materials as for the MIC assay.
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Flat-bottom 96-well microtiter plates (tissue-culture treated).

Crystal violet solution (0.1%).

Ethanol (95%) or acetic acid (33%).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt and

menadione.

Plate reader.

2. Procedure:

Biofilm Formation:

Prepare a fungal suspension as described for the MIC assay.

Dispense 100 µL of the fungal suspension into the wells of a flat-bottom 96-well plate.

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

After incubation, gently wash the wells twice with sterile PBS to remove non-adherent

(planktonic) cells.

Natamycin Treatment:

Prepare serial dilutions of natamycin in a suitable medium (e.g., RPMI-1640).

Add 200 µL of each natamycin dilution to the wells containing the pre-formed biofilms.

Include a drug-free medium control.

Incubate the plate for a further 24 hours at 37°C.

Quantification of Biofilm Eradication:

a) Crystal Violet Staining (Biomass Quantification):

After treatment, wash the wells with PBS.
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Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at

room temperature.

Wash the wells again with PBS to remove excess stain.

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

b) XTT Assay (Metabolic Activity/Viability):

After treatment, wash the wells with PBS.

Prepare the XTT-menadione solution.

Add 100 µL of the XTT-menadione solution to each well.

Incubate the plate in the dark at 37°C for 2-5 hours.

Measure the absorbance at 490 nm.

Data Analysis: The MBEC is defined as the lowest concentration of natamycin that causes a

significant reduction in biofilm biomass (crystal violet) or metabolic activity (XTT) compared

to the untreated control.

Summary of Natamycin Biofilm Efficacy Data
Fungal Species

Natamycin
Concentration

Effect on Biofilm Reference(s)

Multispecies yeast

biofilms
0.01 mM

Significant reduction

in attachment and

biofilm formation

[12]

Candida tropicalis 0.3 - 1.2 mmol/L

Strong decrease in

cell number and

disruption of biofilm

structure

[11]
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Note: Quantitative MBEC values for natamycin against a wide range of fungi are not

extensively reported in the literature. The available data suggests that natamycin can be

effective in reducing yeast biofilm formation and viability.

Conclusion
The in vitro assays described in this application note provide a robust framework for evaluating

the antifungal efficacy of natamycin. The MIC assay is fundamental for determining the potency

of natamycin against various fungal isolates. Time-kill curve assays offer valuable insights into

its fungicidal or fungistatic properties, while biofilm eradication assays are crucial for assessing

its effectiveness against complex microbial communities. The provided protocols, adapted from

standardized methods, and the summary of existing data serve as a valuable resource for

researchers in the fields of mycology, drug discovery, and food science. Further research to

expand the quantitative dataset, particularly for time-kill kinetics and biofilm eradication, will

enhance our understanding of natamycin's full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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